Carbendazim

Description

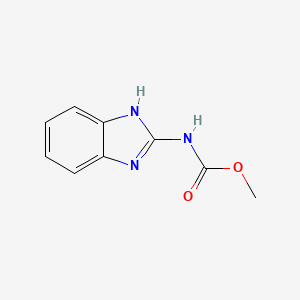

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024729 | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |

CAS No. |

10605-21-7, 37953-07-4 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzimidazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbendazim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbendazim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbendazim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENDAZIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Toxicological Effects of Carbendazim on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC) is a widely used broad-spectrum systemic fungicide with applications in agriculture to control a variety of fungal diseases in fruits, vegetables, and cereals.[1][2] Its persistence in soil and water, however, raises significant concerns about its toxicological impact on non-target organisms.[1][3] This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target organisms, detailed experimental methodologies for key toxicity studies, and a visualization of the primary mechanism of action. All quantitative data are summarized in structured tables for comparative analysis.

Data Presentation: Quantitative Toxicity of this compound

The toxicity of this compound to non-target organisms varies significantly across different species and trophic levels. The following tables summarize key toxicity endpoints, including the median lethal concentration (LC50), median effective concentration (EC50), no-observed-effect concentration (NOEC), and maximum acceptable toxicant concentration (MATC).

Table 1: Toxicity of this compound to Aquatic Vertebrates (Fish)

| Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Channel catfish (Ictalurus punctatus) | 96-h LC50 | 0.007 | [4] |

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | 0.1 - >1.8 | [4] |

| Rainbow trout (Oncorhynchus mykiss) | Early Life Stage MATC | 0.019 | [4] |

| Bluegill sunfish (Lepomis macrochirus) | 96-h LC50 | >3.20 - 55 | [4] |

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Water flea (Daphnia magna) | 48-h EC50 | 0.087 - 0.46 | [4] |

| Water flea (Daphnia magna) | 21-day NOEC (Reproduction) | 0.0015 | [5] |

| Water flea (Daphnia magna) | 2-generation MATC | 0.0040 | [4] |

| Mysid shrimp (Mysidopsis bahia) | LC50 | 0.098 | [4] |

Table 3: Toxicity of this compound to Aquatic Producers (Algae)

| Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Green algae (Raphidocellis subcapitata) | 72-h NOEC | 0.5 | [5] |

| Diatom (Navicula sp.) | 24-h EC50 | 2.18 | [6] |

Table 4: Toxicity of this compound to Terrestrial Invertebrates (Earthworms)

| Species | Endpoint (Duration) | Value (mg/kg soil) | Reference |

| Eisenia fetida | 14-day LC50 | 8.6 | [7] |

| Eisenia andrei | Reproduction EC50 (Kaolin soil) | 1.80 | [8] |

| Eisenia andrei | Reproduction EC50 (Bentonite soil) | 4.19 | [8] |

Table 5: Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Bobwhite quail (Colinus virginianus) | Acute oral LD50 | >2250 mg/kg bw | [9] |

| Mallard duck (Anas platyrhynchos) | 5-day dietary LC50 | >5000 mg/kg diet | [4] |

Table 6: Effects of this compound on Soil Microorganisms

| Organism Group | Effect | Concentration | Reference |

| Soil bacterial community | Recovery to previous composition after 126 days | 10 mg/kg | [10] |

| Soil bacterial community | No recovery after 126 days | 100 mg/kg (Pencycuron) | [10] |

| Aquatic fungi | NOEC range | 0.1 - 25 mg/L | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the typical experimental protocols based on OECD guidelines for assessing the toxicity of this compound.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour period.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

System: Static, semi-static, or flow-through.

-

Water: Reconstituted, dechlorinated tap water with defined hardness and pH.

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15°C for rainbow trout).

-

Lighting: Controlled photoperiod (e.g., 16 hours light, 8 hours dark).

-

Feeding: Fish are typically not fed during the 96-hour exposure period.

-

-

Procedure:

-

A range of this compound concentrations and a control (without this compound) are prepared.

-

Fish are randomly distributed into test chambers.

-

Observations for mortality and sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia magna Reproduction Test (Based on OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Conditions:

-

Exposure Duration: 21 days.

-

System: Semi-static renewal (test solutions are renewed 2-3 times per week).

-

Medium: A defined culture medium (e.g., M4 medium).

-

Temperature: 20 ± 2°C.

-

Lighting: 16-hour light, 8-hour dark photoperiod.

-

Feeding: Daphnids are fed daily with a suitable algal food source (e.g., Raphidocellis subcapitata).

-

-

Procedure:

-

Individual daphnids are exposed to a range of this compound concentrations and a control.

-

The number of live offspring produced by each parent daphnid is counted and removed daily or on renewal days.

-

Parental mortality and any signs of toxicity are recorded.

-

Water quality parameters are monitored in both fresh and old test solutions.

-

-

Data Analysis: The primary endpoint is the total number of live offspring per surviving parent. The NOEC, LOEC (Lowest Observed Effect Concentration), and ECx (concentration causing x% effect) for reproduction are determined.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test assesses the acute toxicity of a substance to earthworms in artificial soil.

-

Test Species: Eisenia fetida or Eisenia andrei (adults).

-

Test Conditions:

-

Exposure Duration: 14 days.

-

Substrate: Artificial soil with defined composition (sand, kaolin clay, sphagnum peat, and calcium carbonate).

-

Temperature: 20 ± 2°C.

-

Lighting: Continuous darkness.

-

Moisture: Maintained at 40-60% of the water-holding capacity.

-

-

Procedure:

-

This compound is thoroughly mixed into the artificial soil at various concentrations.

-

A control group with untreated soil is also prepared.

-

A defined number of adult earthworms (e.g., 10) are introduced into each test container.

-

Mortality and behavioral changes (e.g., burrowing activity, coiled appearance) are assessed at 7 and 14 days.

-

-

Data Analysis: The LC50 at 14 days is calculated, along with 95% confidence limits.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Test Species: Raphidocellis subcapitata or other unicellular green algae.

-

Test Conditions:

-

Exposure Duration: 72 hours.

-

System: Static (no renewal of the test solution).

-

Medium: A defined algal growth medium.

-

Temperature: 21-24°C.

-

Lighting: Continuous, uniform illumination.

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to a range of this compound concentrations and a control.

-

Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts, fluorometry, or spectrophotometry.

-

-

Data Analysis: The EC50 for growth rate inhibition and yield are calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The primary mode of action of this compound is the disruption of microtubule assembly by binding to β-tubulin.[9] This interference with microtubule dynamics leads to the inhibition of mitosis and subsequent cell death in target fungi. This mechanism is also believed to be a key factor in its toxicity to non-target organisms.

Caption: this compound's mechanism of action: disruption of microtubule polymerization.

This compound is also recognized as an endocrine disruptor, particularly affecting the hypothalamic-pituitary-gonadal (HPG) axis in fish.[12][13] It can alter the expression of key genes involved in hormone synthesis and regulation.

Caption: this compound's endocrine-disrupting effect on the HPG axis in fish.

A generalized workflow for a soil microcosm study to assess the impact of this compound on microbial communities is outlined below.

Caption: Workflow for a soil microcosm study on this compound's microbial effects.

Conclusion

This compound exhibits a wide range of toxicological effects on non-target organisms, with aquatic ecosystems being particularly vulnerable. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to cytotoxicity. Furthermore, its endocrine-disrupting properties pose a significant threat to the reproductive health of vertebrates. The provided data and experimental protocols serve as a critical resource for researchers and professionals in assessing the environmental risks associated with this compound and in the development of safer alternatives. Continued research is essential to fully understand the long-term ecological consequences of this compound exposure and to refine regulatory guidelines for its use.

References

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Ecological risks, toxicities, degradation pathways and potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 907. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of clay type on the toxicity of this compound and imidacloprid to the earthworm Eisenia andrei in artificial soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (Ref: BAS 346F) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Seven Fungicides on Non-Target Aquatic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound has the potential to induce oxidative stress, apoptosis, immunotoxicity and endocrine disruption during zebrafish larvae development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Embryonic exposure to this compound induces the transcription of genes related to apoptosis, immunotoxicity and endocrine disruption in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbendazim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a widely used broad-spectrum systemic fungicide belonging to the benzimidazole class. Its extensive application in agriculture to control a variety of fungal diseases in crops has led to its detection in various environmental compartments, including soil, water, and agricultural products.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological risks and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and transformation of this compound in the environment, with a focus on its degradation pathways and the methodologies used to study these processes.

Environmental Fate of this compound

The environmental persistence and mobility of this compound are governed by a combination of its physicochemical properties and various environmental factors. Key processes influencing its fate include sorption to soil and sediment, hydrolysis, photolysis, and microbial degradation.

Persistence and Mobility

This compound exhibits moderate to high persistence in the environment. Its half-life can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of this compound in Soil and Water

| Environmental Compartment | Conditions | Half-life (t½) | Reference(s) |

| Soil | Bare soil | 6 - 12 months | [1] |

| Turf | 3 - 6 months | [1] | |

| Aerobic | 320 days | ||

| Non-autoclaved soil | 8.0 days | ||

| Autoclaved soil | 8.2 days | ||

| Water | Aerobic, water-sediment system | 1 - 2 months | [1] |

| Anaerobic, water-sediment system | 25 months | [1] | |

| Hydrolysis (pH 5, 22°C) | >350 days | ||

| Hydrolysis (pH 7, 22°C) | >350 days | ||

| Hydrolysis (pH 9, 22°C) | 124 days | ||

| Photolysis (aqueous, summer) | 12.5 days |

This compound's mobility in soil is influenced by its sorption characteristics. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption.

Table 2: Soil Sorption Coefficients for this compound

| Soil Type | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) | Reference(s) |

| Sand | 0.80 | 1.6 ± 0.3 | 200 ± 40 | |

| Sand | 0.87 | 2.3 ± 0.2 | 230 ± 20 | |

| Sandy Loam | 1.12 | 6.3 ± 0.9 | 246 ± 35 |

Degradation Pathways of this compound

This compound undergoes degradation in the environment through both abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation, leading to the formation of various transformation products.

Abiotic Degradation

Hydrolysis: The hydrolysis of this compound is highly dependent on pH. It is generally stable under acidic and neutral conditions, while degradation is more rapid under alkaline conditions. The primary hydrolysis product is 2-aminobenzimidazole (2-AB).

Photolysis: this compound can undergo direct photolysis in the presence of sunlight, particularly in aqueous environments. The quantum yield for the phototransformation of this compound has been determined to be 2.9 x 10⁻³ for the protonated form and 2.3 x 10⁻³ for the neutral form upon irradiation at 254 nm. Photodegradation leads to the formation of 2-AB and other minor photoproducts.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and water. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade this compound. The initial and most common step in the microbial degradation of this compound is the hydrolysis of the methylcarbamate side chain to form 2-aminobenzimidazole (2-AB).[1] Further degradation of 2-AB can occur, leading to the formation of 2-hydroxybenzimidazole and subsequent ring cleavage.[1]

Below is a generalized representation of the primary degradation pathways of this compound.

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of this compound. The following sections provide an overview of key experimental protocols.

Soil Sorption: OECD 106 Batch Equilibrium Method

This method is used to determine the adsorption/desorption characteristics of a chemical in soil.

Workflow:

Methodology:

-

Soil Preparation: A set of characterized soils (typically 5) with varying organic carbon content, pH, and texture are air-dried and sieved.

-

Solution Preparation: A stock solution of this compound (often radiolabeled for ease of detection) is prepared in 0.01 M CaCl2 solution, which serves as a background electrolyte. A series of dilutions are made from the stock.

-

Adsorption Phase: Known weights of soil are equilibrated with known volumes of the this compound solutions in centrifuge tubes. The tubes are agitated for a predetermined time (e.g., 24 hours) at a constant temperature.

-

Separation and Analysis: The soil suspension is centrifuged at high speed to separate the solid and aqueous phases. The concentration of this compound remaining in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV or liquid scintillation counting for radiolabeled compounds).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Hydrolysis: OECD 111 Hydrolysis as a Function of pH

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: A solution of the test substance (e.g., this compound) is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).

-

Sampling and Analysis: Aliquots are withdrawn at various time intervals and analyzed for the concentration of the parent compound and its hydrolysis products using a suitable analytical method like HPLC.

-

Data Analysis: The degradation rate constant and the half-life of the substance at each pH are calculated assuming pseudo-first-order kinetics.

Aerobic and Anaerobic Transformation in Soil: OECD 307

This test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Methodology:

-

Soil Treatment: Fresh soil samples are treated with the test substance (often ¹⁴C-labeled).

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, the soil is incubated in a system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂. For anaerobic studies, the soil is typically flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions after an initial aerobic phase.

-

Sampling: At various time intervals, replicate soil samples are taken for analysis.

-

Extraction and Analysis: The soil is extracted with appropriate solvents to recover the parent compound and its transformation products. The extracts are analyzed by methods such as HPLC with radiometric detection, and LC-MS/MS for identification of metabolites. The amount of non-extractable (bound) residues and evolved ¹⁴CO₂ are also quantified.

-

Data Analysis: The dissipation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites are determined.

Analytical Methodology: HPLC-UV for this compound and 2-Aminobenzimidazole

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust method for the quantification of this compound and its primary metabolite, 2-aminobenzimidazole.

Table 3: Example HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

Sample Preparation (Water): Water samples may be filtered and directly injected or pre-concentrated using solid-phase extraction (SPE) for lower detection limits.

Sample Preparation (Soil): Soil samples are typically extracted with an organic solvent (e.g., methanol or acetonitrile), followed by cleanup steps such as solid-phase extraction to remove interfering matrix components before HPLC analysis.

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and the surrounding environmental conditions. It exhibits moderate to high persistence in soil and can be mobile, posing a potential risk of groundwater contamination. The primary degradation pathways involve hydrolysis under alkaline conditions, photolysis in aqueous environments, and, most significantly, microbial degradation in both soil and water. The main initial degradation product is 2-aminobenzimidazole, which can be further transformed. A thorough understanding of these processes, facilitated by standardized experimental protocols and robust analytical methods, is essential for accurate environmental risk assessment and the development of strategies to mitigate the environmental impact of this widely used fungicide.

References

The Genesis of a Systemic Fungicide: An In-depth Technical Guide to the Discovery and Historical Development of Carbendazim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbendazim, a benzimidazole fungicide, has played a pivotal role in agriculture and plant pathology since its emergence in the 1960s. As one of the first systemic fungicides, its development marked a significant milestone in the control of a broad spectrum of fungal diseases. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of this compound. It details the key scientific breakthroughs, from its initial synthesis to the elucidation of its molecular target. The guide includes a compilation of its physicochemical properties and fungicidal efficacy against various pathogens, presented in structured tables for clarity. Furthermore, it provides detailed experimental protocols for its synthesis and for assessing its in vitro fungicidal activity, alongside a workflow for monitoring fungal resistance. Visual diagrams generated using Graphviz are included to illustrate its mechanism of action and a representative experimental workflow, offering a deeper understanding of this historically significant fungicide.

Discovery and Historical Development

This compound, chemically known as methyl benzimidazol-2-ylcarbamate (MBC), was a pioneering fungicide that emerged from research in the 1960s. It was first developed by the American company DuPont.[1] This period saw the advent of the first generation of benzimidazole fungicides, which were revolutionary due to their systemic properties, allowing the chemical to be absorbed and translocated within the plant, providing curative and preventative action against a wide range of fungal pathogens.[2]

This compound itself is the active metabolite of another widely used fungicide, benomyl.[3][4] Early research demonstrated that benomyl rapidly converts to this compound in aqueous solutions and in biological systems, and that this compound is responsible for the fungicidal activity.[4][5] This discovery was crucial in understanding the mode of action of benzimidazole fungicides and paved the way for the direct use of this compound as a fungicide.

Throughout the following decades, this compound became a cornerstone of disease management programs for numerous crops worldwide, valued for its broad-spectrum efficacy and affordability. However, its extensive use also led to the widespread development of resistance in many fungal populations, a challenge that continues to be a significant area of research.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fungicide is essential for its formulation, application, and understanding its environmental fate. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₉N₃O₂ | [3] |

| Molar Mass | 191.19 g/mol | |

| Appearance | White to light gray powder | [3] |

| Melting Point | 302-307 °C (decomposes) | [3] |

| Vapor Pressure | 1.33 x 10⁻⁷ hPa (20 °C) | |

| Water Solubility | 8 mg/L (20 °C, pH 7) | [3] |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 0.3, Ethanol: 0.3, Chloroform: 0.1, Dichloromethane: 0.068, Benzene: 0.036, Hexane: <0.001 | |

| LogP (Octanol-water partition coefficient) | 1.52 |

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the disruption of microtubule assembly in fungal cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell shape, and intracellular transport. They are polymers of α- and β-tubulin subunits.

This compound selectively binds to the β-tubulin subunit of fungal tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle during mitosis, as the mitotic spindle cannot form correctly. This ultimately results in the inhibition of fungal growth and cell death. The specificity of this compound's action on fungal tubulin over mammalian tubulin contributes to its selective toxicity.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against a wide range of ascomycete, deuteromycete, and basidiomycete fungi. However, it is not effective against oomycetes. Its efficacy varies depending on the fungal species and the development of resistance. The following table summarizes the 50% effective concentration (EC₅₀) values of this compound against several important plant pathogenic fungi.

| Fungal Species | Common Disease | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | Gray mold | 0.05 - >100 (Resistant) | |

| Fusarium graminearum | Fusarium Head Blight | 0.1 - 5.0 | |

| Sclerotinia sclerotiorum | White Mold | 0.08 - 1.2 | |

| Monilinia fructicola | Brown Rot | 0.03 - >50 (Resistant) | |

| Venturia inaequalis | Apple Scab | 0.02 - 0.5 | |

| Cercospora beticola | Cercospora Leaf Spot | 0.04 - 2.0 | |

| Colletotrichum gloeosporioides | Anthracnose | 0.1 - 10.0 |

Note: EC₅₀ values can vary significantly based on the specific isolate and the presence of resistance mechanisms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of o-phenylenediamine with a cyclizing agent. The following is a representative laboratory-scale synthesis protocol adapted from patent literature.

Materials:

-

o-Phenylenediamine

-

Methyl cyanoformate (or a precursor for its in-situ generation)

-

Hydrochloric acid

-

Toluene

-

Sodium hydroxide

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve o-phenylenediamine in toluene.

-

Reaction: Heat the mixture to 55-60°C with constant stirring.

-

Addition of Reagents: Slowly and simultaneously add methyl cyanoformate and a solution of hydrochloric acid to the reaction mixture through the dropping funnel over a period of 1-2 hours. Maintain the pH of the reaction mixture between 4 and 5.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 55-60°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolation of Product: Cool the reaction mixture to room temperature. The solid product (this compound) will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash it with toluene to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to obtain the final this compound powder.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reagents used are hazardous and should be handled with care.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for determining the in vitro efficacy of this compound against a target fungus.

Materials:

-

Pure this compound

-

Sterile Potato Dextrose Agar (PDA)

-

Actively growing culture of the target fungus on PDA

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Solvent for this compound (e.g., acetone or dimethyl sulfoxide - DMSO)

-

Sterile distilled water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of the compound in a minimal amount of a suitable solvent and then bringing it to the final volume with sterile distilled water.

-

Preparation of Amended Media: Prepare a series of PDA plates containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). This is done by adding the appropriate volume of the this compound stock solution to molten PDA before pouring it into the petri dishes. A control plate without this compound should also be prepared.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate (both control and this compound-amended).

-

Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determination of EC₅₀: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

Experimental Workflow: Monitoring this compound Resistance

The development of resistance is a major challenge in the long-term use of this compound. The following workflow outlines a general procedure for monitoring the frequency of this compound-resistant individuals in a fungal population.

References

Carbendazim's Pervasive Impact on Soil Microbial Communities: A Technical Review

An in-depth analysis of the effects of the fungicide Carbendazim on the intricate ecosystem of soil microorganisms, detailing its influence on community structure, enzymatic activity, and microbial biomass. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and a synthesis of quantitative data.

This compound, a broad-spectrum benzimidazole fungicide, has been extensively used in agriculture to control a wide range of fungal diseases in crops.[1] Its systemic nature and persistence in the soil, however, raise significant concerns about its non-target effects on beneficial soil microbial communities. These microorganisms are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and the maintenance of soil structure. Understanding the intricate interactions between this compound and this subterranean world is paramount for sustainable agricultural practices and environmental health.

Disruption of the Microbial Balance: Effects on Community Structure and Diversity

The application of this compound can significantly alter the composition and diversity of soil microbial communities. Studies have shown that while some microorganisms can degrade this compound, many are adversely affected, leading to a shift in the delicate balance of the soil ecosystem.

Repeated applications of this compound have been observed to temporarily reduce the genetic diversity of the soil bacterial community. For instance, a study using temperature gradient gel electrophoresis (TGGE) of the 16S rRNA gene showed a decrease in the Shannon diversity index (H') of the bacterial community after four successive applications of this compound.[2] This harmful effect appears to be dose-dependent, with higher concentrations leading to a greater reduction in diversity.[2] However, the same study noted that the bacterial community in the treated soil recovered to a state similar to the control after 360 days, suggesting a degree of resilience within the microbial community.[2]

Interestingly, some studies have indicated that repeated exposure can lead to an adaptation of the microbial community, with the enrichment of specific this compound-degrading strains. This can accelerate the dissipation of the fungicide in the soil. While diversity indices like Simpson and Shannon may not show significant long-term changes, other metrics like the McIntosh index can reveal alterations in the balance of soil microorganisms.

Table 1: Effects of this compound on Soil Microbial Diversity Indices

| This compound Concentration | Soil Type | Incubation Time | Shannon Index (H') | Simpson Index (D) | Key Findings | Reference |

| 0.94 kg a.i./ha | Field Soil | Post 4 applications | Decreased from 1.43 to 1.29 | Not Reported | Temporary reduction in bacterial diversity. | [2] |

| 4.70 kg a.i./ha | Field Soil | Post 4 applications | Reduced to 1.05 | Not Reported | Dose-dependent decrease in diversity. | [2] |

| Not Specified | Laboratory Incubation | Multiple applications | Similar to control | Similar to control | Richness and dominance remained unchangeable after repeated applications. |

Inhibition and Stimulation of Key Soil Enzymes

Soil enzymes are crucial catalysts for various biogeochemical processes. This compound can have both inhibitory and, in some cases, stimulatory effects on the activities of these vital enzymes. Dehydrogenase, an indicator of overall microbial activity, has been shown to be sensitive to this compound, with its activity often being inhibited. Similarly, enzymes involved in the nitrogen cycle, such as urease, and in the phosphorus cycle, like phosphatases, can also be affected.

The impact on enzyme activities is often dependent on the concentration of this compound, soil type, and the specific enzyme . For example, some studies have reported a significant inhibition of dehydrogenase and urease activity, particularly at higher application rates. Conversely, a temporary increase in the metabolic activity of some bacterial species has been observed, as they may utilize this compound as a carbon source.

Table 2: Quantitative Impact of this compound on Soil Enzyme Activities

| This compound Concentration | Soil Type | Incubation Time | Dehydrogenase Activity | Urease Activity | Phosphatase Activity | Key Findings | Reference |

| Not Specified | Not Specified | Not Specified | Significantly lowered | Significantly lowered | Reduced | This compound residues can significantly lower key soil enzyme activities. | |

| Not Specified | Not Specified | Not Specified | Inhibition | Inhibition | Not Reported | Fungicide contamination significantly inhibited dehydrogenase and urease. | |

| High Concentration | Tropical Red Soil | Not Specified | 30.63% inhibition | Inhibition | Inhibition | High pesticide concentrations inhibited enzyme activity. |

Fluctuations in Microbial Biomass

Microbial biomass, a measure of the living component of soil organic matter, is a sensitive indicator of changes in the soil environment. This compound application can lead to fluctuations in both microbial biomass carbon (MBC) and microbial biomass nitrogen (MBN). The initial impact is often a decrease in microbial biomass due to the toxic effects of the fungicide on susceptible microorganisms. However, over time, as degradation of the fungicide occurs and resistant or adaptive microbial populations proliferate, a recovery or even a temporary increase in microbial biomass can be observed.

Table 3: Influence of this compound on Soil Microbial Biomass

| This compound Concentration | Soil Type | Incubation Time | Microbial Biomass Carbon (MBC) | Microbial Biomass Nitrogen (MBN) | Key Findings | Reference |

| Field Rate | Sandy Clay Loam | 3 days | 9.6% less than control | Not Reported | Initial decrease in MBC observed. | |

| Not Specified | Not Specified | Not Specified | Initial decrease, then increase | Not Reported | This compound initially decreases microbiota before an eventual increase. |

Experimental Protocols

To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the study of this compound's impact on soil microbial communities.

Protocol 1: Determination of Soil Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction

This method is based on the principle that chloroform fumigation lyses microbial cells, releasing their cellular components, which can then be extracted and quantified.

Materials:

-

Fresh, sieved (2 mm) soil samples

-

Ethanol-free chloroform

-

0.5 M K₂SO₄ solution

-

Vacuum desiccator

-

Shaker

-

Centrifuge

-

Total Organic Carbon (TOC) analyzer

Procedure:

-

Sample Preparation: Weigh two equal portions of fresh soil (e.g., 20 g) into beakers.

-

Fumigation: Place one set of soil samples in a vacuum desiccator containing a beaker with boiling chips and ethanol-free chloroform. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours. The other set of non-fumigated samples serves as the control.

-

Extraction: After fumigation, remove the chloroform vapor from the desiccator. Add 0.5 M K₂SO₄ solution to both the fumigated and non-fumigated soil samples (e.g., 80 mL for 20 g of soil).

-

Shaking and Centrifugation: Shake the soil suspensions for 30 minutes and then centrifuge to obtain a clear supernatant.

-

Analysis: Analyze the organic carbon content in the extracts from both fumigated and non-fumigated samples using a TOC analyzer.

-

Calculation: Microbial Biomass Carbon (MBC) is calculated as: MBC = (C_fumigated - C_non-fumigated) / k_EC where k_EC is an extraction efficiency factor (commonly 0.45).

Protocol 2: Assay of Soil Dehydrogenase Activity

Dehydrogenase activity is often measured by the reduction of a tetrazolium salt to a colored formazan.

Materials:

-

Fresh, sieved (2 mm) soil samples

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

-

Tris buffer (pH 7.4)

-

Methanol or Ethanol

-

Spectrophotometer

Procedure:

-

Incubation: To a known weight of soil (e.g., 5 g), add a specific volume of TTC solution and Tris buffer. Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).

-

Extraction: After incubation, extract the triphenyl formazan (TPF) formed by adding a solvent like methanol or ethanol.

-

Measurement: Centrifuge the mixture and measure the absorbance of the colored supernatant using a spectrophotometer at a specific wavelength (e.g., 485 nm).

-

Quantification: Calculate the amount of TPF produced based on a standard curve and express the dehydrogenase activity as µg TPF per gram of soil per hour.

Protocol 3: Soil DNA Extraction and PCR-DGGE Analysis of Bacterial Community

This protocol outlines the steps for analyzing the genetic diversity of the soil bacterial community.

Materials:

-

Soil DNA extraction kit (various commercial kits are available)

-

PCR thermocycler

-

Primers for bacterial 16S rRNA gene (e.g., 341F with a GC clamp and 518R)

-

Denaturing Gradient Gel Electrophoresis (DGGE) system

-

Gel documentation system

Procedure:

-

DNA Extraction: Extract total DNA from soil samples using a suitable commercial kit or a manual method involving cell lysis, removal of inhibitors (like humic acids), and DNA precipitation.

-

PCR Amplification: Amplify the V3 region of the 16S rRNA gene using PCR with the specified primers. The GC clamp on one primer is crucial for the subsequent DGGE analysis.

-

DGGE: Separate the PCR amplicons on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide). The DNA fragments will migrate until they reach a denaturant concentration that causes them to melt, at which point their migration will slow down.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the bands using a gel documentation system. Each band theoretically represents a different bacterial species. The number and intensity of the bands can be used to analyze the diversity and structure of the bacterial community.

Visualizing the Impact: Workflows and Pathways

To better understand the processes involved in studying and the effects of this compound, the following diagrams illustrate a typical experimental workflow and a conceptual representation of the fungicide's impact.

Caption: Experimental workflow for assessing this compound's impact.

Caption: Logical relationships of this compound's impact on soil.

Conclusion

The widespread use of this compound poses a complex challenge to soil health. While it is an effective tool for managing fungal diseases in crops, its application can lead to significant, albeit sometimes temporary, disruptions in the structure and function of soil microbial communities. The effects are multifaceted, ranging from direct toxicity to a select group of microorganisms to indirect consequences on the intricate web of microbial interactions and the vital soil processes they govern.

Future research should focus on long-term field studies to better understand the chronic effects of this compound exposure and the resilience of different soil microbial communities. Furthermore, a deeper investigation into the specific molecular mechanisms of this compound toxicity in a broader range of non-target soil microorganisms is needed. This knowledge will be crucial for developing more sustainable agricultural practices that minimize the unintended consequences of fungicide use and preserve the invaluable ecosystem services provided by the soil microbiome.

References

The Structure-Activity Relationship of Carbendazim: A Deep Dive into its Antifungal Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbendazim, a widely used broad-spectrum benzimidazole fungicide, has been a cornerstone in agriculture for controlling a variety of fungal diseases in crops. Its efficacy stems from its ability to disrupt a fundamental cellular process in fungi: mitosis. This technical guide delves into the core of this compound's fungicidal action by exploring its structure-activity relationship (SAR). Understanding how modifications to its chemical structure impact its biological activity is paramount for the development of new, more potent, and selective antifungal agents, as well as for managing the growing challenge of fungicide resistance.

The Core Scaffold: Benzimidazole and its Significance

The fungicidal properties of this compound are intrinsically linked to its benzimidazole core. This heterocyclic aromatic compound serves as the foundational scaffold upon which its antifungal activity is built. The key to its mechanism of action lies in its ability to bind to β-tubulin, a subunit of microtubules. Microtubules are essential cytoskeletal proteins involved in crucial cellular functions, most notably the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, arrest of the cell cycle, and ultimately, cell death.

Structure-Activity Relationship: Unraveling the Molecular Interactions

The potency of this compound and its analogs is dictated by the specific chemical groups attached to the benzimidazole ring. SAR studies have revealed several key structural features that are critical for its antifungal activity.

The Carbamate Moiety at the 2-Position

The methyl carbamate group at the 2-position of the benzimidazole ring is a crucial feature for the antifungal activity of this compound. This group is involved in hydrogen bonding interactions within the β-tubulin binding pocket. Modifications to this group have a significant impact on the compound's efficacy.

Substitutions on the Benzene Ring

The benzene ring of the benzimidazole scaffold offers a prime location for chemical modifications to fine-tune the antifungal activity. The nature, position, and size of the substituents can influence the compound's binding affinity to the target protein, as well as its physicochemical properties such as solubility and membrane permeability.

The following table summarizes the antifungal activity of various this compound derivatives, highlighting the impact of different substitutions on their efficacy against a range of fungal pathogens.

| Compound ID | R1 (Benzimidazole Ring) | R2 (Carbamate) | Test Organism | Activity (MIC in µg/mL) | Reference |

| This compound | H | CH3 | Fusarium graminearum | 0.1 - 1.0 | Fungal Biology |

| Botrytis cinerea | 0.1 - 0.5 | Plant Pathology Journal | |||

| Analog 1 | 5-Cl | CH3 | Fusarium graminearum | 0.5 - 2.0 | Journal of Agricultural and Food Chemistry |

| Analog 2 | 5-NO2 | CH3 | Fusarium graminearum | > 10 | Journal of Agricultural and Food Chemistry |

| Analog 3 | H | C2H5 | Botrytis cinerea | 1.0 - 5.0 | Pest Management Science |

| Analog 4 | 5,6-dichloro | CH3 | Aspergillus niger | 0.25 | European Journal of Medicinal Chemistry |

| Analog 5 | 5-CF3 | CH3 | Aspergillus niger | 0.5 | European Journal of Medicinal Chemistry |

Table 1: Antifungal Activity of this compound and its Analogs. This table illustrates how different substituents on the benzimidazole ring and modifications to the carbamate group affect the minimum inhibitory concentration (MIC) against various fungal species.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound and its analogs, along with the evaluation of their antifungal activity, involves a series of well-defined experimental procedures.

General Synthesis of Substituted Benzimidazole Carbamates

The synthesis of this compound derivatives typically starts with the appropriate substituted o-phenylenediamine. This precursor is then cyclized to form the benzimidazole ring, followed by the introduction of the carbamate moiety.

Step 1: Synthesis of the Benzimidazole Ring

A common method for the formation of the benzimidazole ring is the reaction of an o-phenylenediamine with cyanogen bromide or a similar cyclizing agent.

-

Materials: Substituted o-phenylenediamine, cyanogen bromide, methanol, sodium bicarbonate.

-

Procedure:

-

Dissolve the substituted o-phenylenediamine in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide in methanol.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting 2-aminobenzimidazole derivative by column chromatography.

-

Step 2: Formation of the Carbamate

The 2-aminobenzimidazole derivative is then reacted with a chloroformate to yield the final carbamate product.

-

Materials: 2-aminobenzimidazole derivative, methyl chloroformate, pyridine, dichloromethane.

-

Procedure:

-

Dissolve the 2-aminobenzimidazole derivative in dichloromethane.

-

Add pyridine as a base.

-

Cool the solution in an ice bath.

-

Slowly add methyl chloroformate.

-

Allow the reaction to stir at room temperature for 4-8 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and widely accepted procedure.[1]

-

Materials: Synthesized compounds, fungal isolates, RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate (e.g., 1-5 x 10^5 CFU/mL).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

-